molecular formula C19H16ClN3O B1680803 SB-215505 CAS No. 162100-15-4

SB-215505

Cat. No.: B1680803
CAS No.: 162100-15-4
M. Wt: 337.8 g/mol
InChI Key: BPVGSWDWIRIUME-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

SB-215505 interacts with the serotonin 5-HT 2B receptor, a subtype of the serotonin receptor . This interaction is characterized by its potent and selective antagonistic properties . The compound’s interaction with this receptor is used to study the role of 5-HT 2B receptors in the heart .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its influence on cell function through the serotonin 5-HT 2B receptor . It is used to distinguish 5-HT 2B -mediated responses from those produced by 5-HT 2A or 5-HT 2C .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with the serotonin 5-HT 2B receptor . As a potent and selective antagonist, it inhibits the activity of this receptor, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

It is known that the compound has a potent and selective antagonistic effect on the serotonin 5-HT 2B receptor .

Dosage Effects in Animal Models

In animal models, this compound has been shown to increase wakefulness and motor activity

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its interaction with the serotonin 5-HT 2B receptor . The specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be fully determined.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely related to its interaction with the serotonin 5-HT 2B receptor

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are yet to be fully determined. Given its interaction with the serotonin 5-HT 2B receptor, it is likely that it is localized to areas of the cell where this receptor is present .

Preparation Methods

The synthesis of SB-215505 involves several steps, starting with the preparation of the core indole structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

SB-215505 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

SB-215505 is unique due to its high selectivity for the 5-HT2B receptor over the 5-HT2A and 5-HT2C receptors. Similar compounds include:

These compounds share similar structures and functions but differ in their selectivity and specific applications.

Properties

IUPAC Name

6-chloro-5-methyl-N-quinolin-4-yl-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O/c1-12-10-13-7-9-23(18(13)11-15(12)20)19(24)22-17-6-8-21-16-5-3-2-4-14(16)17/h2-6,8,10-11H,7,9H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVGSWDWIRIUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424971
Record name 6-Chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162100-15-4
Record name 6-Chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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